{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine
Description
IUPAC Nomenclature and Molecular Formula Analysis (C₁₂H₁₆ClNS)
The compound {2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine is systematically named to reflect its structural components. The IUPAC nomenclature follows hierarchical priority rules, with the cyclopropylethyl group forming the parent chain. The substituents include a methylamine group at position 1 and a 4-chlorophenyl thioether at position 2 of the ethyl chain.
Key structural features :
- Cyclopropylethyl backbone : A three-membered cyclopropane ring fused to an ethyl chain.
- 4-Chlorophenyl thioether : A sulfur atom bridging the ethyl chain to a 4-chlorophenyl group.
- Methylamine group : A primary amine with a methyl substituent attached to the cyclopropylethyl chain.
Molecular formula validation :
The formula C₁₂H₁₆ClNS is confirmed by summing the atomic contributions:
- Carbon : 3 (cyclopropane) + 2 (ethyl) + 6 (phenyl) + 1 (methylamine) = 12
- Hydrogen : 6 (cyclopropane) + 4 (ethyl) + 5 (phenyl) + 5 (methylamine) = 16
- Chlorine, nitrogen, sulfur : Each contributes one atom.
Molecular weight : 241.78 g/mol, derived from atomic weights (C: 12.01, H: 1.01, Cl: 35.45, N: 14.01, S: 32.07).
Crystallographic Characterization and Stereochemical Considerations
While direct crystallographic data for this compound is unavailable, insights can be drawn from analogous cyclopropane-containing structures.
Structural motifs :
- Cyclopropane ring geometry : The strained three-membered ring typically adopts a puckered conformation, with bond angles of ~60°. This strain influences reactivity and molecular packing.
- Thioether functionality : The sulfur atom in the thioether group participates in weak van der Waals interactions, potentially affecting crystal lattice stabilization.
- Hydrogen bonding : The primary amine may engage in hydrogen bonds with electron-rich atoms (e.g., oxygen or nitrogen), though no explicit evidence exists for this compound.
Comparative stereoelectronic analysis :
In related cyclopropane derivatives, such as those reported in iodocyclization studies, steric and electronic factors govern diastereoselectivity. For example, bulky substituents on the cyclopropane ring can induce cis/trans isomerism, which may influence crystal packing patterns.
Key challenges :
- Conformational flexibility : The ethyl chain and phenyl group introduce rotational freedom, complicating crystallographic resolution.
- Solubility limitations : The compound’s hydrophobicity (due to the cyclopropane and phenyl groups) may hinder crystallization under standard conditions.
Comparative Analysis with Cyclopropane-Containing Analogues
The structural and functional properties of this compound are contextualized against cyclopropane-based analogues.
Functional group differentiation :
- Thioether vs. cyclopropane : The sulfur atom in the current compound introduces sulfur-based redox reactivity, absent in purely cyclopropane systems.
- Steric effects : The 4-chlorophenyl group adds bulk, potentially modulating binding interactions in biochemical assays.
Synthetic parallels :
Cyclopropyl-fused systems are often synthesized via Simmons-Smith cyclopropanation or iodocyclization. While the exact route for this compound is undisclosed, analogous methods likely involve:
- Thioether formation : Coupling of a 4-chlorophenyl thiolate with a cyclopropylethyl bromide.
- Amine introduction : Alkylation of methylamine with a cyclopropylethyl halide.
Limitations :
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-cyclopropyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNS/c1-14-12(9-2-3-9)8-15-11-6-4-10(13)5-7-11/h4-7,9,12,14H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEJRPJGUIROPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CSC1=CC=C(C=C1)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Cyclopropyl-Substituted Intermediate
The initial step involves the synthesis of a cyclopropyl ketone derivative, such as 1-cyclopropyl-1-(4-chlorophenyl)-ethene , through a nucleophilic substitution reaction. This is achieved by reacting cyclopropyl ketones with electrophilic reagents under controlled conditions:
- The use of sodium hydride in DMSO facilitates the formation of carbanion intermediates, enabling subsequent alkylation.
- The reaction is typically performed at low temperatures (~0°C) to control selectivity.
Introduction of the Thio Group
The key step involves introducing the (4-chlorophenyl)thio moiety via nucleophilic substitution:
This step results in the formation of the thioether linkage, forming the core structure 2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl .
Amine Functionalization
The methylamine group is introduced through reductive amination or nucleophilic substitution:
- Reductive amination allows for selective introduction of the methylamine group.
- The reaction conditions are typically mild, performed at room temperature or slightly elevated temperatures.
Alternative Synthetic Routes Based on Patent Data
Patent literature describes diverse routes, including:
- Hydrolysis and cyclization of precursor compounds to form the desired amine.
- Use of leaving groups such as chlorides or sulfonyloxy groups to facilitate substitution.
- Hydrolysis of esters to yield the free amine.
Research Findings and Data Tables
Table 1: Summary of Key Reagents and Conditions
Table 2: Comparison of Synthetic Routes
Notes and Critical Insights
- Reaction Control: Temperature regulation (often between 0°C and 80°C) is crucial to prevent side reactions, especially during nucleophilic substitutions.
- Purification Techniques: Recrystallization, chromatography, and distillation are employed to isolate high-purity intermediates.
- Yield Optimization: Use of excess reagents, optimized solvents, and reaction times can improve overall yields.
- Safety Considerations: Handling of reactive reagents like sodium hydride, thiols, and halogenated compounds requires proper safety protocols.
Chemical Reactions Analysis
{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to understand the interactions of sulfur-containing compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the 4-chlorophenyl group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| 4-Chlorophenyl derivative | Salmonella typhi | Moderate |
| 4-Chlorophenyl derivative | Bacillus subtilis | Strong |
| 5-{1-[(4-chlorophenyl)sulfonyl]} | Escherichia coli | Weak |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease .
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| This compound | Acetylcholinesterase | 5.6 |
| Another Chlorophenyl Derivative | Acetylcholinesterase | 8.2 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- AChE Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
- Antimicrobial Mechanism : Its antimicrobial effects may result from disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activities, which may contribute to their overall pharmacological profile.
Study on Antimicrobial Effects
A study conducted by Kumar et al. (2020) evaluated the antimicrobial efficacy of various chlorophenyl derivatives, including this compound. The findings demonstrated significant inhibition against multiple strains, supporting its potential use as a therapeutic agent .
Study on Enzyme Inhibition
In another study focusing on AChE inhibition, researchers found that this compound exhibited a competitive inhibition profile, suggesting it could be developed into a lead compound for cognitive enhancement therapies .
Q & A
Q. What are the recommended synthetic routes for {2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine, and what intermediates are critical?
Methodological Answer: The synthesis of this compound involves two key steps:
Formation of the thioether bond : React 4-chlorothiophenol with a cyclopropane-containing precursor (e.g., 1-cyclopropyl-2-bromoethane) under nucleophilic substitution conditions. Catalysts like K₂CO₃ in DMF at 80°C facilitate this step .
Methylamine introduction : Use reductive amination or alkylation of the intermediate thioether with methylamine. For example, treat the intermediate with methylamine hydrochloride and NaBH₃CN in methanol under reflux .
Critical intermediates : 2-[(4-Chlorophenyl)thio]-1-cyclopropylethanol (CAS 13457-98-2) is a likely precursor, as its structure aligns with the target compound’s backbone .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the cyclopropyl ring (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and the thioether linkage (δ 3.5–4.5 ppm for SCH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 255.0652 for C₁₂H₁₅ClNS⁺) validates the molecular formula .
- X-ray Crystallography : Resolves steric effects from the cyclopropyl group and confirms spatial arrangement of the chlorophenylthio moiety .
Q. How should researchers handle and store this compound safely?
Methodological Answer:
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thioether group .
- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. If inhaled, administer oxygen and seek medical attention . Avoid exposure to strong oxidizers, which may degrade the thioether bond .
Advanced Research Questions
Q. How can mechanistic studies elucidate the stability of the cyclopropyl group during reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated cyclopropane to assess ring-opening tendencies .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict strain energy in the cyclopropyl ring and its susceptibility to electrophilic attack .
- Control Experiments : Introduce competing substrates (e.g., non-cyclopropyl analogs) to isolate the cyclopropyl group’s role in reactivity .
Q. What strategies optimize low yields in the final reductive amination step?
Methodological Answer:
- Catalyst Screening : Test alternatives to NaBH₃CN, such as Pd/C under H₂ or LiAlH₄, to improve efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) may enhance amine reactivity compared to methanol .
- Purification : Use preparative HPLC with a C18 column to separate byproducts caused by cyclopropyl ring strain .
Q. How can conflicting solubility data across studies be resolved?
Methodological Answer:
- Standardized Protocols : Adopt USP methods (e.g., shake-flask technique) with controlled pH (7.4 PBS buffer) and temperature (25°C) .
- Co-solvent Systems : Test DMSO-water gradients to address discrepancies caused by solvent polarity .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 2-[(4-chlorophenyl)thio]ethanol) to identify outliers .
Q. What in vitro assays are suitable for evaluating its bioactivity in drug discovery?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against monoamine oxidases (MAOs) due to the methylamine moiety’s resemblance to tyramine derivatives .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) to track penetration in HEK293 or HeLa cells .
- Protein Binding : Surface plasmon resonance (SPR) quantifies affinity for targets like serotonin receptors .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported melting points?
Methodological Answer:
- DSC Analysis : Perform differential scanning calorimetry (DSC) to measure phase transitions accurately .
- Crystallinity Assessment : Compare XRD patterns of batches to identify polymorphic forms affecting melting behavior .
- Inter-lab Collaboration : Share samples with independent labs to verify reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
